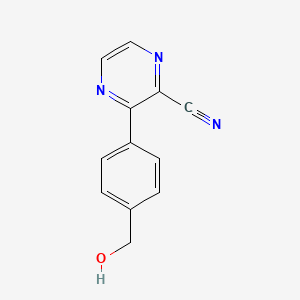

3-(4-(Hydroxymethyl)phenyl)pyrazine-2-carbonitrile

Description

3-(4-(Hydroxymethyl)phenyl)pyrazine-2-carbonitrile is a heterocyclic compound featuring a pyrazine core substituted with a carbonitrile group at position 2 and a 4-hydroxymethylphenyl group at position 2. Pyrazine-carbonitrile derivatives are notable for their diverse biological activities, including enzyme inhibition and receptor antagonism, attributed to their electron-withdrawing carbonitrile group and tunable aromatic substituents .

Properties

Molecular Formula |

C12H9N3O |

|---|---|

Molecular Weight |

211.22 g/mol |

IUPAC Name |

3-[4-(hydroxymethyl)phenyl]pyrazine-2-carbonitrile |

InChI |

InChI=1S/C12H9N3O/c13-7-11-12(15-6-5-14-11)10-3-1-9(8-16)2-4-10/h1-6,16H,8H2 |

InChI Key |

GQFFRPWLNGRROC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CO)C2=NC=CN=C2C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Hydroxymethyl)phenyl)pyrazine-2-carbonitrile can be achieved through several methods. One common approach involves the reaction of 4-(hydroxymethyl)benzaldehyde with 2-cyanopyrazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Reduction Reactions

The nitrile group undergoes selective reduction under standard conditions:

-

LiAlH₄-mediated reduction converts the nitrile to a primary amine. This reaction typically requires anhydrous ether or THF under reflux, yielding 3-(4-(hydroxymethyl)phenyl)pyrazine-2-amine .

-

Catalytic hydrogenation (e.g., H₂/Pd-C) may also reduce the nitrile but risks over-reduction of the pyrazine ring.

Oxidation Reactions

The hydroxymethyl (-CH₂OH) group is susceptible to oxidation:

-

KMnO₄ in acidic conditions (H₂SO₄/H₂O, heat) oxidizes the hydroxymethyl group to a carboxyl (-COOH), producing 3-(4-carboxyphenyl)pyrazine-2-carbonitrile .

-

Mild oxidants like PCC (pyridinium chlorochromate) selectively yield the aldehyde intermediate .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions:

-

Thionyl chloride (SOCl₂) converts the hydroxymethyl group to chloromethyl (-CH₂Cl), forming 3-(4-(chloromethyl)phenyl)pyrazine-2-carbonitrile under anhydrous conditions .

-

Halogen exchange reactions (e.g., PCl₅) enable further derivatization of the chloromethyl intermediate .

Condensation and Cyclization Reactions

The nitrile group facilitates cyclocondensation:

-

Hydrazine derivatives react with the nitrile to form pyrazolo[1,5-a]pyrazine hybrids, as demonstrated in analogous pyrazine-carbonitrile systems .

-

Active methylene compounds (e.g., malononitrile) undergo Knoevenagel condensation with aldehyde intermediates derived from hydroxymethyl oxidation .

Comparative Analysis of Reaction Pathways

Key reactions are summarized below:

Mechanistic Insights

-

Nitrile reduction proceeds via a two-electron transfer mechanism, forming an imine intermediate before final amine production.

-

Hydroxymethyl oxidation follows a radical pathway in acidic KMnO₄, with sequential hydroxylation and dehydrogenation steps .

-

Substitution reactions involve SN2 mechanisms, as evidenced by stereochemical inversion in chloromethyl derivatives .

This compound’s reactivity profile highlights its utility as a versatile intermediate in medicinal chemistry and materials science. Further studies are warranted to explore its catalytic applications and bioactive hybrid systems.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with pyrazine structures often exhibit anticancer properties. Preliminary studies suggest that 3-(4-(Hydroxymethyl)phenyl)pyrazine-2-carbonitrile may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, pyrazole derivatives have been reported to show promise against multiple cancer types, including breast and lung cancers .

Antimicrobial Properties

The compound's structural features may also confer antimicrobial activity. Pyrazine derivatives are known for their efficacy against a range of pathogens, including bacteria and fungi. Studies have demonstrated that similar compounds possess significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Compounds containing pyrazine rings have been explored for their anti-inflammatory properties, suggesting that this compound could be effective in reducing inflammation through inhibition of pro-inflammatory cytokines .

Case Studies

Several studies have highlighted the potential applications of pyrazine derivatives:

- Anticancer Research : A study published in Pharmaceutical Research indicated that pyrazole derivatives showed significant cytotoxicity against various cancer cell lines, suggesting that modifications like those found in this compound could enhance therapeutic efficacy .

- Antimicrobial Evaluation : In another investigation, pyrazole derivatives were tested for their antimicrobial activity against several bacterial strains, demonstrating promising results that warrant further exploration of related compounds like this compound .

Mechanism of Action

The mechanism of action of 3-(4-(Hydroxymethyl)phenyl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Key Observations :

- The hydroxymethyl group in the target compound likely improves aqueous solubility compared to fluorinated or sulfonylated analogs .

- Bulkier substituents (e.g., tetrahydro-pyran in ) increase molecular weight and may enhance blood-brain barrier penetration.

- Lipophilicity (log P) varies significantly; electron-withdrawing groups (e.g., carbonitrile) balance solubility and membrane permeability .

Biological Activity

3-(4-(Hydroxymethyl)phenyl)pyrazine-2-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound features a pyrazine ring substituted with a hydroxymethyl group and a phenyl group. This configuration is significant as it influences the compound's solubility and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of pyrazine compounds, including this compound, exhibit varying degrees of antimicrobial activity. A study highlighted the efficacy of related pyrazine derivatives against Mycobacterium tuberculosis and other bacterial strains, suggesting that modifications in the structure can enhance their antimicrobial properties .

Table 1: Antimicrobial Activity of Pyrazine Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC, μg/mL) |

|---|---|---|

| This compound | Mycobacterium tuberculosis | Not specified |

| Propyl 5-(3-phenylureido)pyrazine-2-carboxylate | Mycobacterium tuberculosis | 1.56 |

| 3-[(4-nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid | Mycobacterium tuberculosis | 1.56 |

Anticancer Activity

The anticancer potential of pyrazine derivatives has been explored in various studies. For instance, certain compounds have shown promising cytotoxic effects against cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MDA-MB-231 (breast cancer). The mechanism often involves induction of apoptosis through mitochondrial pathways .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A549 | Not specified |

| Compound X | HeLa | 6.72 |

| Compound Y | MDA-MB-231 | 4.87 |

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several studies suggest that compounds with similar structures can induce apoptosis through the intrinsic pathway, which involves mitochondrial dysfunction and activation of caspases .

Case Studies

- Antimycobacterial Evaluation : A study evaluated various pyrazine derivatives for their ability to inhibit Mycobacterium tuberculosis. The findings indicated that structural modifications could significantly enhance antimicrobial potency, suggesting potential for further optimization in drug design .

- Cytotoxicity Assessment : In vitro studies demonstrated that certain pyrazine derivatives exhibited selective cytotoxicity against cancer cells without affecting normal cells, indicating their potential as targeted anticancer agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-(Hydroxymethyl)phenyl)pyrazine-2-carbonitrile, and how do reaction conditions influence yield?

- Methodology : Multi-step organic synthesis is typically employed. Key steps include:

- Functionalization of the pyrazine core via nucleophilic substitution or cross-coupling reactions.

- Introduction of the hydroxymethylphenyl group using Suzuki-Miyaura coupling (if aryl halide intermediates are involved) .

- Nitrile group stabilization under inert atmospheres to prevent hydrolysis .

- Optimization : Reaction temperature, catalyst choice (e.g., Pd-based catalysts for coupling), and solvent polarity critically affect yield. Purification via column chromatography or recrystallization is recommended for high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H and C NMR confirm structural integrity, with hydroxymethyl protons resonating at δ ~4.6 ppm and pyrazine carbons at δ ~150–160 ppm .

- IR : Strong absorption at ~2230 cm (C≡N stretch) and ~3400 cm (O-H stretch) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z calculated for CHNO: 236.0822) .

Q. What safety protocols are essential for handling nitrile-containing compounds like this compound?

- Guidelines :

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Store in dry, ventilated areas away from ignition sources (P210, P403) .

- Neutralize spills with alkaline solutions (e.g., sodium bicarbonate) to mitigate cyanide release risks .

Advanced Research Questions

Q. How does the hydroxymethyl group influence the compound’s solubility and binding affinity in biological systems?

- Structure-Activity Relationship (SAR) :

- The hydroxymethyl group enhances hydrophilicity (logP reduction by ~0.5 units) compared to methyl or halogen substituents, improving aqueous solubility for in vitro assays .

- Hydrogen bonding with target proteins (e.g., kinases) can be probed via molecular docking simulations and competitive binding assays .

Q. What strategies resolve contradictions in biological activity data across structurally similar pyrazinecarbonitriles?

- Methodology :

- Dose-Response Analysis : Validate activity thresholds using IC curves to distinguish true efficacy from assay noise.

- Metabolic Stability Tests : Assess cytochrome P450 interactions to rule out false negatives due to rapid degradation .

- Crystallography : Compare X-ray structures of ligand-target complexes to identify critical binding motifs .

Q. How can synthetic pathways be optimized to minimize byproducts in nitrile-functionalized heterocycles?

- Process Chemistry :

- Use flow chemistry for precise control of reaction kinetics, reducing side reactions (e.g., over-oxidation).

- Employ scavenger resins (e.g., quadrapure®) to remove excess reagents in situ .

- Monitor intermediates via inline FTIR or HPLC to terminate reactions at optimal conversion points .

Q. What analytical approaches distinguish regioisomeric impurities in pyrazinecarbonitrile derivatives?

- Advanced Characterization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.